What is Dabigatran-d3 and its primary use in research
What is Dabigatran-d3 and its primary use in research
An In-depth Whitepaper on the Core Applications of Dabigatran-d3 in Scientific Research
Introduction
Dabigatran-d3 is the deuterium-labeled analogue of Dabigatran, a potent, direct, and reversible inhibitor of thrombin.[1][2] In the realm of pharmaceutical research and development, particularly in bioanalysis and pharmacokinetics, stable isotope-labeled compounds like Dabigatran-d3 are indispensable tools. This technical guide provides a comprehensive overview of Dabigatran-d3, its primary application as an internal standard in quantitative bioanalysis, detailed experimental methodologies, and relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Dabigatran and related compounds.
Dabigatran, the active metabolite of the prodrug Dabigatran etexilate, functions by directly binding to the active site of the thrombin molecule, thereby preventing thrombin-mediated activation of coagulation factors.[3] Given its significant role in anticoagulant therapy, precise and accurate quantification of Dabigatran in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][5] Dabigatran-d3, with its three deuterium atoms, shares near-identical physicochemical properties with unlabeled Dabigatran but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[6][7] This key difference makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which is the gold standard for quantifying small molecules in complex biological fluids.[4]
Primary Use in Research: Internal Standard for Quantitative Bioanalysis
The predominant use of Dabigatran-d3 in research is as an internal standard (IS) in the quantitative analysis of Dabigatran in various biological samples, most commonly human plasma.[6][8] The use of a stable isotope-labeled internal standard is considered the most reliable method to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
The underlying principle of using Dabigatran-d3 as an internal standard is based on the stable isotope dilution assay. A known amount of Dabigatran-d3 is added to the biological sample at the beginning of the sample preparation process. Since Dabigatran-d3 behaves almost identically to the endogenous Dabigatran throughout the extraction, chromatography, and ionization processes, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any experimental variations.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from various studies that have utilized Dabigatran-d3 as an internal standard for the quantification of Dabigatran.
Table 1: Method Validation Parameters for Dabigatran Quantification using Dabigatran-d3 as an Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| UPLC-MS/MS | Human Plasma | 1.19 – 475 | 1.19 | < 11.3 | < 11.3 | 93.8 - 108.8 | [6][8] |
| LC-MS/MS | Human Plasma | 2 - 500 | 2 | < 11.3 | < 11.3 | 93.8 - 108.8 | [8] |
| LC-MS/MS | Human Plasma | 1 - 500 | 1 | Not Reported | Not Reported | Not Reported | [4] |
| LC-MS/MS | Human Plasma and Breast Milk | Not Specified | 0.02 (plasma), 0.075 (breast milk) | < 15 | < 15 | 85-115 | [9] |
Table 2: Pharmacokinetic Parameters of Dabigatran in Healthy Subjects and Patients (Determined using methods employing a stable isotope-labeled internal standard)
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Healthy Male Subjects (Single Dose) | 10 mg | 8 | 1.25 - 1.5 | Not Reported | 8 - 10 | [10] |
| Healthy Male Subjects (Single Dose) | 400 mg | 344 | 1.25 - 1.5 | Not Reported | 8 - 10 | [10] |
| Healthy Male Subjects (Multiple Dose) | 50 mg (tid) | 43 | 1.5 | Not Reported | 14 - 17 | [10] |
| Healthy Male Subjects (Multiple Dose) | 400 mg (tid) | 303 | 1.5 | Not Reported | 14 - 17 | [10] |
| Patients with NVAF and Severe Renal Impairment | 75 mg (BID) | 202 (gMean) | 2 | Not Reported | Not Reported | [11] |
| Healthy Volunteers | Not Specified | Not Specified | ~2 | Not Specified | 12 - 14 | [12][13] |
NVAF: Nonvalvular Atrial Fibrillation; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; gMean: Geometric Mean.
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of Dabigatran in human plasma using Dabigatran-d3 as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Dabigatran from plasma samples.[6]
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Aliquoting: Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
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Internal Standard Spiking: Add a small, known volume of Dabigatran-d3 working solution (e.g., 10 µL of a 100 ng/mL solution) to the plasma sample.
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Precipitation: Add a precipitating agent, typically 2 to 4 volumes of cold methanol or acetonitrile (e.g., 300 µL).
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Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
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Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of Dabigatran.
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Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
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Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm) or a Zorbax SB-CN column.[6][14]
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Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 10mM ammonium formate or 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[6][8] A typical isocratic mobile phase is 10mM ammonium formate: methanol (72:28, v/v).[6]
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Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is commonly used.[6]
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Injection Volume: Typically 5-10 µL of the prepared sample is injected.
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Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
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Ionization Mode: Positive electrospray ionization (ESI+) is employed.[6]
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Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Dabigatran and Dabigatran-d3.
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Dabigatran: The specific m/z transitions would need to be determined empirically but would be based on the molecular weight of Dabigatran (471.5 g/mol ).
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Dabigatran-d3: The precursor ion will be shifted by +3 Da compared to Dabigatran (m/z of the protonated molecule [M+H]+ would be around 475.5). The product ions may or may not be shifted depending on the fragmentation pattern.
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Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Dabigatran in plasma using Dabigatran-d3.
Metabolic Pathway of Dabigatran
This diagram illustrates the metabolic conversion of the prodrug Dabigatran etexilate to the active drug Dabigatran and its subsequent metabolism. Dabigatran-d3 is used to quantify the active Dabigatran.
Conclusion
Dabigatran-d3 serves as a critical tool in the field of pharmaceutical research, enabling the precise and accurate quantification of Dabigatran in biological matrices. Its role as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental to conducting reliable pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The detailed methodologies and quantitative data presented in this guide underscore the importance of Dabigatran-d3 in advancing our understanding of the clinical pharmacology of Dabigatran. The provided workflows and pathways offer a visual representation of its application and the metabolic context of the analyte it helps to measure, providing a valuable resource for researchers in the field.
References
- 1. Metabolic Pathway of Dabigatran - Novel Oral Anticoagulants - Recent Advances in Oral Anticoagulation Therapy for Patients with Atrial Fibrillation [webedcafe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of dabigatran in standardly used clinical assays, whole blood viscoelastic coagulation, and thrombin generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics/Pharmacodynamics of Dabigatran 75 mg Twice Daily in Patients With Nonvalvular Atrial Fibrillation and Severely Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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